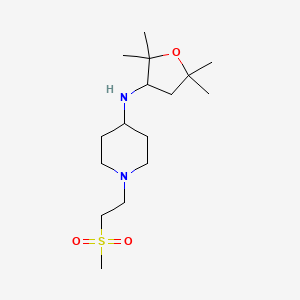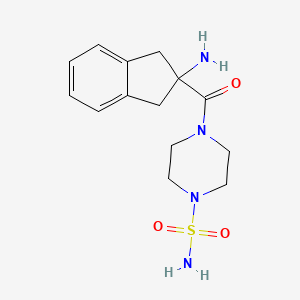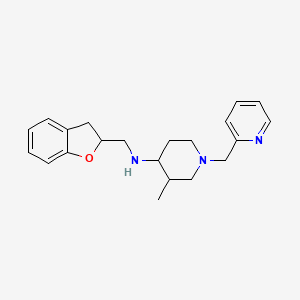
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "MT-45" and belongs to the piperidine class of compounds. MT-45 has been found to have a unique mechanism of action and has shown promise in various scientific research applications.
Mechanism of Action
MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has been found to have a high affinity for this receptor, making it a potent analgesic. MT-45 also has a lower affinity for the delta and kappa opioid receptors, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
MT-45 has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, MT-45 has been found to have antitussive effects. It has also been found to have a low potential for abuse and dependence, making it a potential alternative to traditional opioids.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MT-45 in lab experiments is its unique mechanism of action. This makes it a potentially valuable tool for studying the mu-opioid receptor and its role in pain modulation. However, one of the limitations of using MT-45 is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Future Directions
There are several potential future directions for the use of MT-45 in scientific research. One area of interest is the development of new analgesics based on the structure of MT-45. Another potential future direction is the investigation of the anti-inflammatory properties of MT-45 and its potential use in the treatment of inflammatory conditions. Additionally, research on the long-term effects of MT-45 is needed to fully understand its potential as a therapeutic agent.
Conclusion:
MT-45 is a chemical compound that has shown promise in various scientific research applications. Its unique mechanism of action and pharmacological properties make it a potentially valuable tool for studying pain modulation and developing new analgesics. However, further research is needed to fully understand its long-term effects and potential as a therapeutic agent.
Synthesis Methods
MT-45 can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 1-(2-iodoethyl)-4-piperidone with 2,2,5,5-tetramethyloxolane-3-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the final product, MT-45.
Scientific Research Applications
MT-45 has shown potential in various scientific research applications. One of the primary areas of interest is its potential use as an analgesic. Studies have shown that MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
properties
IUPAC Name |
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3S/c1-15(2)12-14(16(3,4)21-15)17-13-6-8-18(9-7-13)10-11-22(5,19)20/h13-14,17H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUJGIKIKZQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCN(CC2)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)